REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[Br:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][C:14]=1[O:15]C)[C:11](=[O:17])[CH2:10][CH2:9]2.O>C1(C)C=CC=CC=1>[Br:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][C:14]=1[OH:15])[C:11](=[O:17])[CH2:10][CH2:9]2 |f:0.1.2.3|
|
Name
|
|
Quantity
|
46.7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
28.3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2CCC(C2=CC1OC)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 15 minutes
|
Duration
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15 min
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C2CCC(C2=CC1O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |